2,4-Dinitro-5-phenylbiphenyl
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Overview
Description
2,4-Dinitrophenol is an organic compound that has been used in various applications such as explosives manufacturing and as a pesticide and herbicide . It’s a yellow, crystalline solid with a sweet, musty odor .
Synthesis Analysis
While specific synthesis methods for 2,4-Dinitro-5-phenylbiphenyl are not available, a related compound, 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates, can be synthesized by treating 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 2,4-Dinitrophenol consists of a benzene ring with two nitro groups and one hydroxyl group . The exact structure of this compound would likely be similar, with additional phenyl groups attached.Chemical Reactions Analysis
In general, dinitrophenols can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alcohols and sulfonyl halides .Physical And Chemical Properties Analysis
2,4-Dinitrophenol is a yellow, crystalline solid that sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 2,4-Dinitro-5-phenylbiphenyl are not available, research into similar compounds continues to be of interest. For example, 2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of certain proteins involved in the biosynthesis of pro-inflammatory eicosanoids .
properties
IUPAC Name |
1,5-dinitro-2,4-diphenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBUUAWUHPOWNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433553 |
Source
|
Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150758-05-7 |
Source
|
Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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